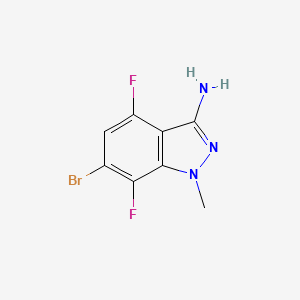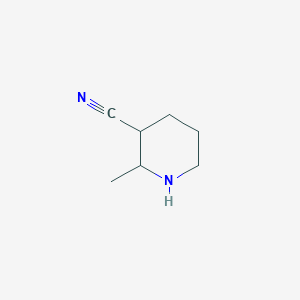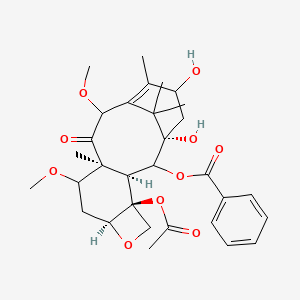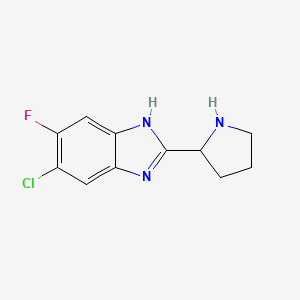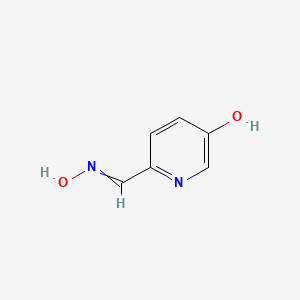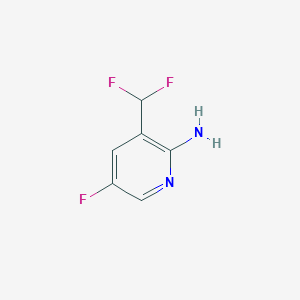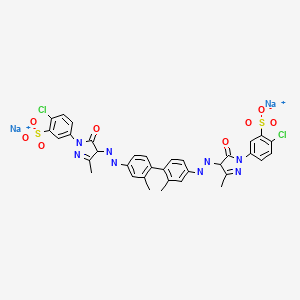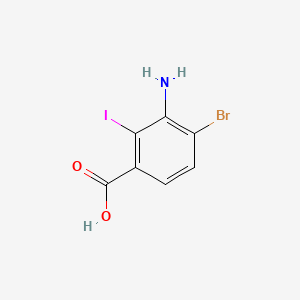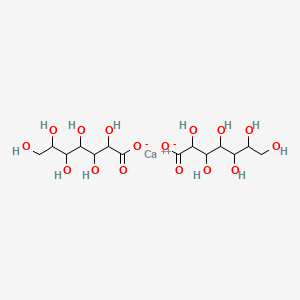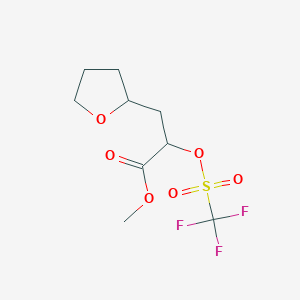
Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethylsulfonyloxy group, which imparts significant reactivity and potential for diverse applications in synthetic chemistry and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of oxirane with methyl 3-hydroxy-2-(trifluoromethylsulfonyloxy)propanoate under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the synthesis process, making it feasible for large-scale production.
化学反応の分析
Types of Reactions
Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethylsulfonyloxy group to a trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethylsulfonyloxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethylsulfonyloxy group is highly reactive, allowing the compound to participate in various chemical reactions. These interactions can modulate biological pathways and enzyme activities, leading to diverse effects in different systems.
類似化合物との比較
Similar Compounds
- Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyl)propanoate
- Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfinyl)propanoate
- Methyl 3-(oxolan-2-yl)-2-(trifluoromethylthio)propanoate
Uniqueness
Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate is unique due to the presence of the trifluoromethylsulfonyloxy group, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and industrial processes.
特性
分子式 |
C9H13F3O6S |
|---|---|
分子量 |
306.26 g/mol |
IUPAC名 |
methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate |
InChI |
InChI=1S/C9H13F3O6S/c1-16-8(13)7(5-6-3-2-4-17-6)18-19(14,15)9(10,11)12/h6-7H,2-5H2,1H3 |
InChIキー |
UVBCNYPMJSSUSF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1CCCO1)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


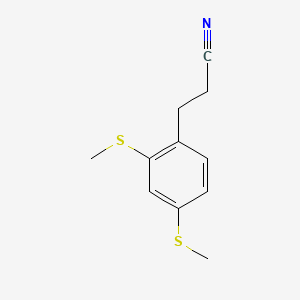
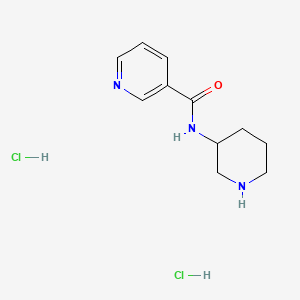
![4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Methoxybenzoic Acid](/img/structure/B14788252.png)
![2,4-dioxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyrimidine-6-carboxamide](/img/structure/B14788258.png)
![(3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14788265.png)
